molecular formula C8H5Br2F3O B1444395 2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene CAS No. 1011531-45-5

2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene

Cat. No. B1444395
M. Wt: 333.93 g/mol
InChI Key: ASBQNYQKPRULDG-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene is a type of organobromine compound, which is composed of a benzene ring with a bromine atom attached to the ring and two bromomethyl groups and a trifluoromethoxy group. It is a colorless liquid at room temperature and is soluble in many organic solvents. This compound has a wide range of applications in organic synthesis, and it has been used in the synthesis of various pharmaceuticals, dyes, and agrochemicals.

Scientific Research Applications

Aryne Route to Naphthalenes

Schlosser and Castagnetti (2001) explored the generation of 1,2-dehydro-3- and -4-(trifluoromethoxy)benzene arynes from 1-bromo-2-(trifluoromethoxy)benzene and their subsequent reactions. These arynes were used to synthesize 1- and 2-(trifluoromethoxy)naphthalenes via [4+2] cycloaddition reactions, showcasing a novel pathway to these naphthalene derivatives through aryne intermediates (Schlosser & Castagnetti, 2001).

X-Ray Structure Determination

Jones, Kuś, and Dix (2012) conducted X-ray structure determinations of several bromo- and/or bromomethylsubstituted benzenes, including 2-bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene analogs. This study provided detailed insights into the molecular interactions and structural characteristics of these compounds, emphasizing the role of Br···Br interactions in their crystal packing (Jones, Kuś, & Dix, 2012).

Fluorescence Properties

Zuo-qi (2015) synthesized 1-Bromo-4-(2,2-diphenylvinyl)benzene, a compound related to 2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene, and investigated its fluorescence properties. This study highlighted the potential of such compounds in developing materials with aggregation-induced emission (AIE) characteristics, offering applications in optoelectronic devices (Zuo-qi, 2015).

Green Chemistry Synthesis

Joshi, Suresh, and Adimurthy (2013) described a KHSO4-catalyzed synthesis of dibenzene derivatives under solvent-free conditions, indicating the utility of bromomethyl benzenes in sustainable chemical synthesis practices. This approach showcases the potential of using 2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene in green chemistry applications (Joshi, Suresh, & Adimurthy, 2013).

properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Br2F3O/c9-4-5-1-2-7(6(10)3-5)14-8(11,12)13/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBQNYQKPRULDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Br2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(bromomethyl)-1-(trifluoromethoxy)benzene

Synthesis routes and methods

Procedure details

To a solution of (3-bromo-4-(trifluoromethoxy)phenyl)methanol 19.1 (6.78 g, 25 mmol) in 30 mL of DCM, was added DMF (0.5 mL) and thionyl bromide (2 mL, 26 mmol). The mixture was stirred at 23° C. for 4 hours. DCM (120 mL) was added to the reaction mixture, and the resulting mixture was washed with aqueous saturated NaHCO3. The organic layer was dried over Na2SO4 and concentrated to give 19.2 (8.3 g, 99% yield) as a yellow oil, which was used directly in the next step without further purification. 1H NMR (500 MHz, DMSO-d6) δ ppm 7.74 (1 H, d, J=2.0 Hz), 7.38-7.53 (2 H, m), 4.53 (2 H, d, J=5.6 Hz).
Quantity
6.78 g
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Yield
99%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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